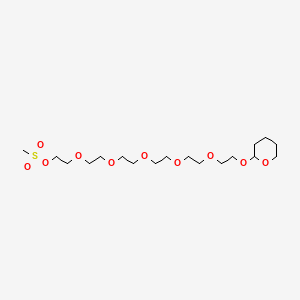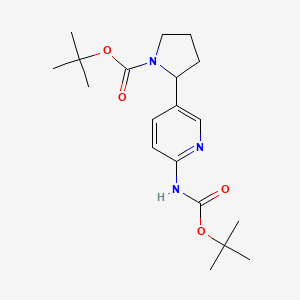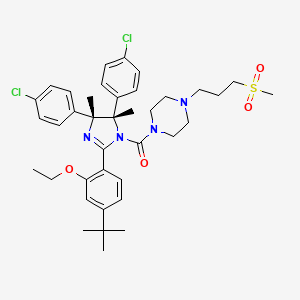![molecular formula C12H24N2O3 B11826824 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid is a compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a derivative of hexanoic acid, featuring an amino group attached via a six-carbon linker to the hexanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid typically involves the reaction of hexanoic acid derivatives with hexamethylenediamine. The reaction conditions often include:
Solvent: Methanol or water with slight heating.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters effectively.
Purification Steps: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as carboxylic acids or ketones.
Reduced Derivatives: Such as alcohols.
Substituted Products: Depending on the electrophile used, various substituted derivatives can be formed.
Scientific Research Applications
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a vulcanizing agent for rubber.
Mechanism of Action
The mechanism of action of 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Hexanoic Acid: A simpler derivative without the amino group.
6-Aminohexanoic Acid: Lacks the oxo group present in 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid.
6-Oxohexanoic Acid: Does not have the amino group attached via the six-carbon linker.
Uniqueness
This compound is unique due to the presence of both an amino group and an oxo group, connected via a six-carbon linker. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
6-(6-aminohexylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-2-6-10-14-11(15)7-3-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) |
InChI Key |
JEZCDUHGYZKMCY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCCC(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)

![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)






![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)



